5-p-Tolyl-isoxazol-3-one
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Overview
Description
5-p-Tolyl-isoxazol-3-one is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant due to their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolyl-isoxazol-3-one typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach involves the one-pot three-step method where nitrile oxides are generated in situ from aldehydes using hydroxylamine and chloramine-T .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. These methods are favored for their efficiency and scalability, despite the associated costs and environmental concerns .
Chemical Reactions Analysis
Types of Reactions: 5-p-Tolyl-isoxazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and triethylamine are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-p-Tolyl-isoxazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-p-Tolyl-isoxazol-3-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s biological activities are often mediated through its ability to interact with various enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its broad range of biological activities.
2,1-Benzisoxazole: A fused isoxazole derivative with significant medicinal applications.
Nitroisoxazole: Isoxazole derivatives containing nitro groups, known for their antimicrobial properties.
Uniqueness: 5-p-Tolyl-isoxazol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its p-tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)11-13-9/h2-6H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXDNPIIRBIMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21053-25-8 |
Source
|
Record name | 5-(4-methylphenyl)-1,2-oxazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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